molecular formula C21H20N4O7S2 B2987827 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877652-12-5

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Cat. No. B2987827
M. Wt: 504.53
InChI Key: VLMIOWIZKPLZFJ-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C21H20N4O7S2 and its molecular weight is 504.53. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Antioxidant Properties

Compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate have shown promising results in inhibiting nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a molecule that plays a critical role in various physiological processes including vasodilation, neurotransmission, and immune responses. Specifically, thiadiazoline derivatives have been identified as potential inhibitors of both inducible and neuronal NOS, with certain derivatives preferentially inhibiting the neuronal isoform, suggesting a potential application in neurological disorders or conditions associated with excessive nitric oxide production (Arias et al., 2018). Additionally, some triazolo-thiadiazoles have demonstrated significant antioxidant properties and anticancer activity, particularly in inducing apoptosis in hepatocellular carcinoma cells, which indicates their potential as therapeutic agents in oxidative stress-related diseases and cancer (Sunil et al., 2010).

Antimicrobial and Antifungal Activity

The structural motifs present in compounds like 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate have been associated with potent antimicrobial and antifungal activities. New series of thiadiazole derivatives have exhibited marked inhibition against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Aspergillus niger, highlighting their potential as antimicrobial agents (Reddy et al., 2010). Moreover, certain 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against Helicobacter pylori, a bacterium implicated in the development of gastritis and peptic ulcers, suggesting their usefulness in treating infections caused by this pathogen (Mohammadhosseini et al., 2009).

Anticancer Applications

The research into compounds related to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate has also extended into the realm of cancer therapy. Several studies have explored the cytotoxicity of thiadiazole and pyrazole derivatives against various cancer cell lines, with findings suggesting that these compounds can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This highlights the potential of these compounds as lead structures for the development of new anticancer agents (Dawood et al., 2011).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-13-9-16(26)17(10-31-13)32-19(28)14-7-5-6-8-15(14)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMIOWIZKPLZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

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